Methyl 4-(hydrazinylmethyl)benzoate
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Overview
Description
Methyl 4-(hydrazinylmethyl)benzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a hydrazinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(hydrazinylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by reduction to yield methyl 4-aminobenzoate. The amino group is then converted to a hydrazinylmethyl group through a reaction with hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by hydrazine substitution. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydrazinylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazinylmethyl group under basic conditions
Major Products Formed
Oxidation: Azides or other oxidized derivatives.
Reduction: Methyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-(hydrazinylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazinyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications .
Mechanism of Action
The mechanism of action of methyl 4-(hydrazinylmethyl)benzoate involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure lacking the hydrazinylmethyl group.
Methyl 4-aminobenzoate: A precursor in the synthesis of methyl 4-(hydrazinylmethyl)benzoate, with an amino group instead of a hydrazinylmethyl group.
Methyl 4-nitrobenzoate: Another precursor, with a nitro group at the para position .
Uniqueness
This compound is unique due to its hydrazinylmethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in biochemical research and drug development .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-7(3-5-8)6-11-10/h2-5,11H,6,10H2,1H3 |
InChI Key |
NYFKLTVMDCXGJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNN |
Origin of Product |
United States |
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